molecular formula C8H5BrO2 B12962386 6-Bromo-1,4-benzodioxin

6-Bromo-1,4-benzodioxin

Katalognummer: B12962386
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: GAYDMZAMIRJBMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromobenzo[b][1,4]dioxine is an aryl halide with the molecular formula C8H7BrO2. It is a derivative of 1,4-benzodioxane, where a bromine atom is substituted at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Bromobenzo[b][1,4]dioxine can be synthesized from 1,4-benzodioxane through bromination. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the 6th position .

Industrial Production Methods: While specific industrial production methods for 6-Bromobenzo[b][1,4]dioxine are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid.

    Substitution: Various nucleophiles in the presence of a base.

    Alkoxycarbonylation: Sodium tert-butoxide and carbon monoxide.

Major Products:

Wissenschaftliche Forschungsanwendungen

6-Bromobenzo[b][1,4]dioxine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The bromine atom’s presence allows for selective reactions, making it a valuable intermediate in organic synthesis. The compound’s effects are mediated through its ability to undergo substitution and other reactions, leading to the formation of biologically active molecules.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromobenzo[b][1,4]dioxine is unique due to its specific bromine substitution, which imparts distinct reactivity and potential applications. Its ability to undergo selective substitution reactions makes it a valuable intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C8H5BrO2

Molekulargewicht

213.03 g/mol

IUPAC-Name

6-bromo-1,4-benzodioxine

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H

InChI-Schlüssel

GAYDMZAMIRJBMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)OC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.